molecular formula C12H15N5O B1465037 N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide CAS No. 1315368-47-8

N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide

Cat. No.: B1465037
CAS No.: 1315368-47-8
M. Wt: 245.28 g/mol
InChI Key: KOOWKGMZVBVLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide is a tetrazole-containing benzamide derivative. Tetrazole rings are known for their aromaticity, metabolic stability, and role as bioisosteres for carboxylic acids, making them valuable in medicinal chemistry . This compound has been listed by CymitQuimica as part of a high-purity tetrazole series, historically used in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

N-[2-methyl-1-(2H-tetrazol-5-yl)propyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-8(2)10(11-14-16-17-15-11)13-12(18)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,18)(H,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOWKGMZVBVLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NNN=N1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrazole Ring Formation

The key step in the synthesis is the construction of the 2H-1,2,3,4-tetrazol-5-yl moiety. This is typically achieved by the reaction of a nitrile precursor with sodium azide under suitable conditions:

  • Reagents: Sodium azide (NaN3), nitrile substrate (e.g., 2-methylpropionitrile derivatives), and often a catalyst or additive such as triethylamine hydrochloride.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) are commonly used.
  • Conditions: Heating at 100–125 °C, sometimes assisted by microwave irradiation to reduce reaction time and improve yield.
  • Mechanism: The azide ion adds to the nitrile carbon, followed by cyclization to form the tetrazole ring.

For example, the reaction of 3-phenylpropionitrile with sodium azide and triethylamine hydrochloride in DMF under microwave irradiation yields 5-substituted 1H-tetrazoles in good yield (~69% in 2 hours), significantly faster than conventional heating.

Amide Bond Formation

After tetrazole ring formation, the next step involves coupling the tetrazole-containing amine with benzoyl derivatives to form the benzamide:

  • Reagents: Benzoyl chloride or benzoyl derivatives for acylation.
  • Base: A suitable base such as sodium methoxide or triethylamine is used to neutralize the acid generated.
  • Solvent: Commonly used solvents include tetrahydrofuran (THF) or DMF.
  • Conditions: Reaction temperature is maintained around room temperature to reflux depending on the reagents.

One documented method involves the preparation of this compound by reacting the tetrazole intermediate with benzoyl chloride under nitrogen atmosphere to prevent oxidation, followed by purification steps involving crystallization.

Representative Process Example from Patent Literature

A detailed synthetic sequence adapted from a patent describing related tetrazole derivatives is summarized below:

Step Reaction Description Conditions Yield/Remarks
1 Preparation of tetrazole intermediate by reaction of nitrile with sodium azide Sodium azide (excess), DMF, 75 °C, 20 h; workup includes acidification and extraction ~50-70% yield
2 Amide coupling with benzoyl chloride or benzoyl derivative Sodium methoxide in dry THF, room temp to reflux, under nitrogen atmosphere 85-95% yield
3 Purification by crystallization from ethyl acetate or acetone Heating slurry, cooling, filtration 80-90% purity

This process includes careful temperature control to avoid hydrazoic acid liberation and employs workup variations for scale-up safety.

Analytical Characterization During Preparation

  • NMR Spectroscopy: Proton and carbon NMR confirm the formation of tetrazole and amide functionalities. For instance, tetrazole proton signals appear in the δ 13.6-13.8 ppm region, while amide protons resonate around δ 7-9 ppm.
  • Mass Spectrometry: Confirms molecular weight (~245.28 g/mol) and molecular formula (C12H15N5O).
  • Infrared Spectroscopy: Identifies characteristic amide carbonyl stretch (~1650 cm^-1) and tetrazole ring vibrations.
  • Chromatography (HPLC): Used to monitor reaction progress and purity of intermediates and final product.

Summary Table of Key Preparation Parameters

Parameter Description Typical Values/Conditions
Nitrile precursor Starting material for tetrazole ring 2-methylpropionitrile derivatives
Azide source Sodium azide (NaN3) Stoichiometric excess
Solvent for tetrazole formation DMF or similar polar aprotic 100–125 °C, 2–20 h
Amide coupling reagent Benzoyl chloride or benzoyl derivatives Room temp to reflux
Base for coupling Sodium methoxide, triethylamine Stoichiometric
Purification solvents Ethyl acetate, acetone Heating and cooling recrystallization
Yield (overall) From nitrile to final benzamide 50–90% depending on step

Research Findings and Considerations

  • The tetrazole ring formation is the rate-limiting step and benefits most from microwave-assisted synthesis.
  • Safety considerations are critical due to the use of sodium azide and potential hydrazoic acid formation; controlled temperature and workup procedures mitigate risks.
  • The amide coupling step is straightforward but requires anhydrous and inert atmosphere conditions for optimal yield.
  • The compound’s biological relevance motivates optimization of synthesis for scalability and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as anti-inflammatory or anti-cancer activities .

Comparison with Similar Compounds

Functional Group and Structural Comparisons

The following table highlights key structural and functional differences between N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide and analogous compounds:

Compound Name Core Functional Groups Key Structural Features Primary Applications
This compound Benzamide, tetrazole Branched alkyl chain, aromatic tetrazole Pharmaceuticals (discontinued)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide, hydroxyl, dimethyl N,O-bidentate directing group Metal-catalyzed C–H functionalization
ZINC01124772 (triazole analog) Benzamide, triazole, phenethylamine Triazole-thioether linkage Anti-tuberculosis drug design

Stability and Commercial Viability

The discontinuation of this compound may reflect challenges in synthesis scalability, stability (tetrazoles can decompose under acidic conditions), or market demand. In contrast, hydroxyl-containing analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide remain synthetically accessible and functionally versatile .

Key Research Findings and Implications

Structural Flexibility : Replacing tetrazole with triazole or hydroxyl groups significantly alters reactivity and application. Triazoles excel in drug binding, while hydroxylated benzamides serve catalysis .

SHELX Software : Critical for structural validation of these compounds, enabling precise X-ray refinement despite the discontinued status of some derivatives .

Biological Activity

N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article aims to consolidate the available research findings on the biological activity of this compound, including its antimicrobial properties, potential as a therapeutic agent in cancer treatment, and its mechanisms of action.

Chemical Structure and Properties

The compound's chemical formula is C12H15N5OC_{12}H_{15}N_5O with a molecular weight of 241.28 g/mol. The structure features a benzamide core with a tetrazole ring and a propyl side chain. This unique arrangement contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various pathogens:

Pathogen Inhibition Zone (mm) Standard Drug Comparison
Staphylococcus aureus15Ciprofloxacin (25 mm)
Escherichia coli14Ciprofloxacin (22 mm)
Candida albicans12Fluconazole (20 mm)
Aspergillus niger11Fluconazole (18 mm)

The results indicate that while the compound shows promising activity against these organisms, it is generally less effective than standard antibiotics such as ciprofloxacin and fluconazole .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has been suggested that this compound may inhibit specific cancer cell lines by interfering with mitotic processes. The mechanism appears to involve disruption of microtubule dynamics, leading to apoptosis in cancer cells.

Case Study: Inhibition of HSET

A notable case study involved the compound's interaction with HSET (KIFC1), a kinesin protein essential for centrosome clustering in cancer cells. The compound demonstrated micromolar inhibition of HSET activity:

Compound IC50 (nM) Ligand Efficiency Lipophilic Ligand Efficiency
This compound270.345.4

This inhibition leads to the induction of multipolar spindles during mitosis, which can result in cell death due to aberrant cell division . The selectivity against other mitotic kinesins further highlights its potential as a targeted anticancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Disruption : By inhibiting HSET, the compound disrupts normal microtubule dynamics essential for proper mitotic spindle formation.
  • Antimicrobial Action : The presence of the tetrazole ring contributes to the compound's ability to penetrate microbial membranes and interfere with cellular functions.
  • Apoptotic Induction : The resultant multipolar spindles from HSET inhibition trigger apoptotic pathways in cancer cells.

Q & A

Basic: What are the optimal synthetic routes for N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide?

Methodological Answer:
The synthesis typically involves coupling a benzamide derivative with a tetrazole-containing alkyl chain. Key steps include:

  • Microwave-assisted synthesis to enhance reaction efficiency and yield, as demonstrated for structurally similar benzamide derivatives .
  • Protecting group strategies for the tetrazole moiety to prevent undesired side reactions during alkylation or acylation steps .
  • Purification via column chromatography or recrystallization to isolate the target compound. Purity validation using TLC (Rf comparison) and melting point analysis is critical .

Basic: How is the structural characterization of this compound validated in academic research?

Methodological Answer:
Characterization employs:

  • NMR spectroscopy (¹H and ¹³C) to confirm molecular connectivity, with attention to tetrazole proton signals (δ 8–9 ppm) and benzamide carbonyl (δ ~165 ppm) .
  • FTIR spectroscopy for functional groups: tetrazole (C=N stretch ~1500 cm⁻¹) and benzamide (N-H bend ~3300 cm⁻¹, C=O ~1670 cm⁻¹) .
  • Mass spectrometry (ESI-MS) to verify molecular weight and fragmentation patterns .

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:
Common assays include:

  • Receptor binding studies (e.g., G protein-coupled receptors) using radiolabeled ligands (e.g., [³H]-antagonists) to determine IC₅₀ values .
  • Functional assays (e.g., GTPγS binding for GPCR activity) to assess agonist/antagonist behavior .
  • Cell viability assays (e.g., MTT) for cytotoxicity screening, particularly if the compound has structural similarities to anticancer agents .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound?

Methodological Answer:
SAR studies focus on:

  • Tetrazole ring modifications : Introducing electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability .
  • Benzamide substituents : Varying para-substituents (e.g., halogens, methoxy) to modulate lipophilicity and receptor affinity .
  • Alkyl chain length : Adjusting the methyl group at the 2-position to balance steric effects and bioavailability .
  • Bioisosteric replacements : Replacing the tetrazole with carboxylate or sulfonamide groups to compare potency .

Advanced: How do researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Re-evaluate docking parameters : Adjust force fields or solvation models in molecular docking studies to better align with experimental conditions .
  • Validate binding modes using X-ray crystallography (e.g., SHELX-refined structures) or NMR titration to confirm ligand-receptor interactions .
  • Reassess assay conditions : Check for false negatives/positives due to solvent effects (e.g., DMSO interference) or cell line variability .

Advanced: What crystallographic tools are recommended for resolving its 3D structure?

Methodological Answer:

  • SHELX suite : Use SHELXD for phase determination and SHELXL for refinement, especially for high-resolution or twinned data .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters and validate molecular geometry .
  • Mercury software : Analyze intermolecular interactions (e.g., hydrogen bonds between tetrazole and benzamide groups) .

Advanced: How can researchers troubleshoot low purity yields during synthesis?

Methodological Answer:

  • Optimize reaction conditions : Test catalysts (e.g., Pd/C for hydrogenation) or solvents (e.g., DMF vs. THF) to improve selectivity .
  • Implement orthogonal purification : Combine HPLC (C18 column, acetonitrile/water gradient) with size-exclusion chromatography for challenging separations .
  • Monitor byproducts : Use LC-MS to identify and characterize impurities, then adjust stoichiometry or reaction time .

Advanced: What computational methods predict its metabolic stability?

Methodological Answer:

  • QSAR models : Train models using datasets of tetrazole-containing compounds to predict cytochrome P450 metabolism .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for N-H bonds in the tetrazole ring to estimate oxidative susceptibility .
  • ADMET prediction tools : Use SwissADME or ADMETlab to simulate absorption and clearance pathways .

Advanced: How is its stability under physiological conditions assessed?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, then analyze degradation products via LC-MS/MS .
  • Plasma stability assays : Incubate with human/rat plasma and quantify parent compound loss over time using UPLC-PDA .
  • Solid-state stability : Monitor hygroscopicity and polymorph transitions via PXRD and DSC .

Advanced: What strategies identify its metabolites in preclinical studies?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : Use Q-TOF instruments to detect metabolites with ppm-level mass accuracy .
  • Isotopic labeling : Synthesize deuterated analogs to track metabolic pathways (e.g., deuterium at the methyl group) .
  • Enzymatic assays : Incubate with liver microsomes (human/rat) and identify phase I/II metabolites via MSⁿ fragmentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide
Reactant of Route 2
N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.